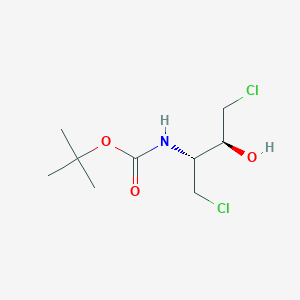
2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane
概要
説明
2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane is a chiral compound with the molecular formula C9H17Cl2NO3 and a molecular weight of 258.14. It is primarily used in proteomics research and is known for its unique structure, which includes a tert-butoxycarbonyl (t-Boc) protected amino group, two chlorine atoms, and a hydroxyl group .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (t-Boc) to prevent unwanted reactions during subsequent steps.
Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions, which may involve the use of oxidizing agents like sodium periodate or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form carbonyl compounds using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atoms or reduce the carbonyl group formed from oxidation.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of dechlorinated or alcohol derivatives.
科学的研究の応用
2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
作用機序
The mechanism of action of 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, thereby modulating the activity of the target molecule. The pathways involved may include inhibition of enzyme activity or alteration of protein conformation, leading to changes in biological function.
類似化合物との比較
2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but differ in the substituents on the carbon chain or the protecting group on the amino group.
Chiral amino alcohols: Compounds like 2-amino-1,3-propanediol or 2-amino-2-methyl-1-propanol, which have similar functional groups but different stereochemistry or chain length.
The uniqueness of this compound lies in its specific combination of functional groups and chiral centers, which confer distinct reactivity and selectivity in chemical reactions and biological interactions .
特性
IUPAC Name |
tert-butyl N-[(2R,3S)-1,4-dichloro-3-hydroxybutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17Cl2NO3/c1-9(2,3)15-8(14)12-6(4-10)7(13)5-11/h6-7,13H,4-5H2,1-3H3,(H,12,14)/t6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTWDRAREHUMBH-NKWVEPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCl)C(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCl)[C@@H](CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463810 | |
| Record name | 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326479-99-6 | |
| Record name | 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


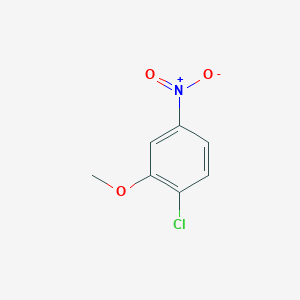

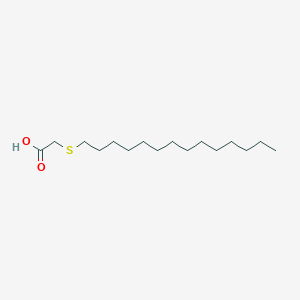
![[1,3]Dioxolo[4,5-d]isoxazol-5-one, 3-acetyl-3a,6a-dihydro-(9CI)](/img/structure/B17308.png)
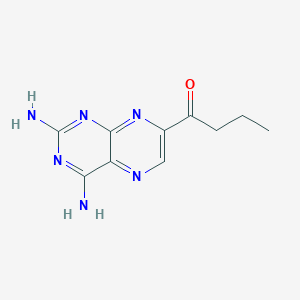
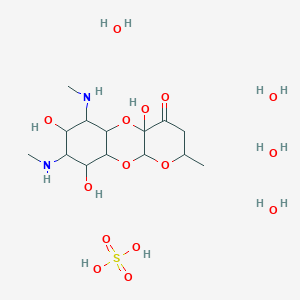

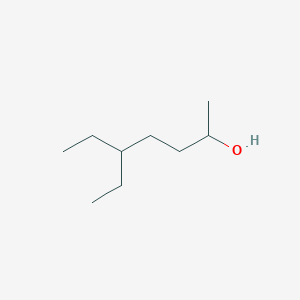
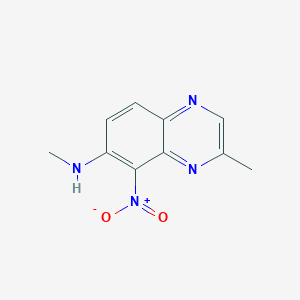

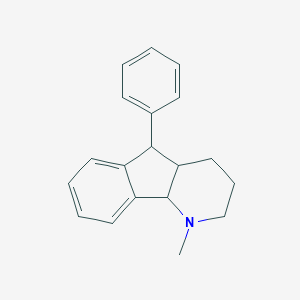
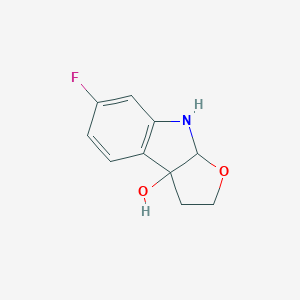
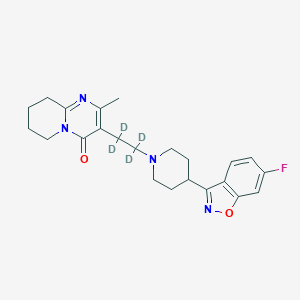
![3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline](/img/structure/B17339.png)
